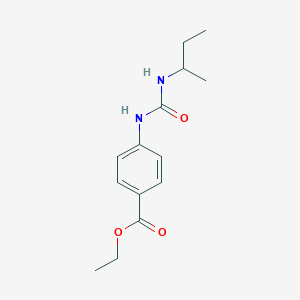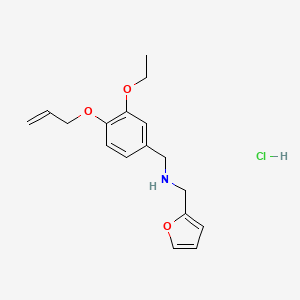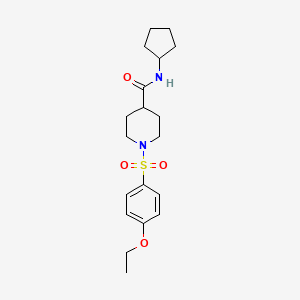
Ethyl 4-(butan-2-ylcarbamoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(butan-2-ylcarbamoylamino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(butan-2-ylcarbamoylamino)benzoate typically involves the esterification of 4-(butan-2-ylcarbamoylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(butan-2-ylcarbamoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of 4-(butan-2-ylcarbamoylamino)benzoic acid.
Reduction: Formation of 4-(butan-2-ylcarbamoylamino)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-(butan-2-ylcarbamoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(butan-2-ylcarbamoylamino)benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
Comparaison Avec Des Composés Similaires
Ethyl 4-(butan-2-ylcarbamoylamino)benzoate can be compared to other similar compounds, such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).
Ethyl 4-(dimethylamino)benzoate: Used in the synthesis of various pharmaceuticals.
Ethyl benzoate: Commonly used as a flavoring agent and in the synthesis of other organic compounds.
The uniqueness of this compound lies in its specific structural modifications, which may confer unique biological activities and applications compared to its analogs.
Propriétés
IUPAC Name |
ethyl 4-(butan-2-ylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-10(3)15-14(18)16-12-8-6-11(7-9-12)13(17)19-5-2/h6-10H,4-5H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQOSXAMWIFODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-methoxybenzylidene)-3-[3-oxo-3-(3-phenyl-1-pyrrolidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5285334.png)


![N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5285362.png)
![4-benzyl-5-[1-(5,6-dimethyl-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5285370.png)

![(4-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}phenyl)methanol](/img/structure/B5285388.png)
![5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile](/img/structure/B5285393.png)
![2-{[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5285396.png)
![2-[(3-benzyl-6-bromo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5285397.png)
![3-({1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5285398.png)


![N-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5285422.png)
